Tert-butyl methoxy(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methoxy-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)8(4)10-5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVITZUWTPCAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Drug Synthesis Intermediates
Tert-butyl methoxy(methyl)carbamate is primarily recognized for its role as a synthetic intermediate in the production of pharmaceutical compounds. A notable application is its use in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as a precursor in a multi-step synthesis involving the condensation of N-BOC-D-serine with benzene methanamine, which ultimately yields racemic and S-configured derivatives of lacosamide .
Carbamate Group in Drug Design
The carbamate functional group is integral to many approved drugs and prodrugs, enhancing their pharmacological properties. Research indicates that incorporating carbamates can improve solubility and bioavailability, making them valuable in drug formulation . The versatility of this compound allows for modifications that can tailor drug properties for specific therapeutic targets.
Organic Synthesis
Catalytic Processes
Recent studies have highlighted the utility of this compound in catalytic reactions, particularly in C–N bond formation. A photocatalyzed method for direct C–H amidation of indoles has been developed, utilizing tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate as a catalyst. This method demonstrates excellent regioselectivity and broad substrate scope, showcasing the compound's potential in synthetic chemistry .
Synthesis of Polyfunctional Molecules
The compound has been employed in synthesizing polyfunctional molecules aimed at probing enzyme active sites. A reliable method for synthesizing various carbamate derivatives has been established, demonstrating its effectiveness as an alkoxycarbonylation reagent for amines . This versatility enables researchers to explore new chemical spaces and develop innovative compounds with potential biological activity.
Case Study 1: Lacosamide Synthesis
- Objective : To synthesize lacosamide using this compound as an intermediate.
- Methodology : The synthesis involved forming a mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate, followed by a condensation reaction with benzene methanamine.
- Results : The process yielded a high percentage (81.6%) of the desired product, indicating the efficacy of this compound in pharmaceutical applications .
Case Study 2: Photocatalysis
- Objective : To develop a photocatalyzed method for C–N bond formation using tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate.
- Methodology : The reaction conditions were optimized to achieve direct C–H amidation under mild conditions.
- Results : The method provided access to various biologically significant aminoindoles with excellent yields and regioselectivity, highlighting the compound's role in advancing synthetic methodologies .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for lacosamide | High yield synthesis (81.6%) |
| Organic Synthesis | C–N bond formation via photocatalysis | Excellent regioselectivity and broad substrate scope |
| Enzyme Probing | Synthesis of polyfunctional molecules | Reliable methods for diverse carbamate derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural Features and Substituent Variations
The tert-butyl carbamate scaffold is highly versatile, with variations in substituents significantly altering reactivity, stability, and application. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy(methyl) group in the target compound enhances nucleophilicity compared to the hydroxy(methyl) analog, which may undergo unwanted oxidation .
- Steric Effects : Bulky substituents like 4-chlorophenethyl reduce reactivity in coupling reactions, as seen in lower yields for similar derivatives .
Critical Insights:
- Positional Isomerism : The 4-position pyridine derivative in achieves 62% yield due to favorable steric and electronic environments, whereas the 5-isomer yields only 4%.
- Chiral Centers : Enantiomeric purity (e.g., D-alanine derivatives) impacts yield, as seen in the 15% yield for the R-configuration in .
Physicochemical Properties
Solubility and Stability:
- This compound : Soluble in polar aprotic solvents (e.g., DMF, THF) and stable under neutral conditions but hydrolyzes in strong acids .
- Tert-butyl hydroxy(methyl)carbamate : Less stable due to the hydroxy group’s susceptibility to oxidation; requires inert storage conditions .
Spectroscopic Data:
Q & A
Basic Questions
Q. What are the recommended laboratory synthesis methods for tert-butyl methoxy(methyl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate-protection strategies. A common approach involves reacting methoxy(methyl)amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . For example, in a patent application, tert-butyl carbamates were synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–25°C, followed by purification via column chromatography . Ensure stoichiometric control and inert atmosphere to minimize side reactions.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods to ensure adequate ventilation and prevent vapor accumulation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at room temperature in airtight containers, away from strong acids/bases and oxidizing agents .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and methoxy-methyl moiety (δ ~3.2–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 212.09 g/mol for tert-butyl derivatives) via high-resolution MS .
- Infrared (IR) Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H/N-O bonds .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR.
- Multi-Technique Analysis : Combine MS fragmentation patterns with elemental analysis (e.g., CHN) to resolve ambiguities in molecular composition .
Q. What factors influence the stability of this compound under varying experimental conditions?
- Methodological Answer :
- pH Sensitivity : The carbamate bond is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies show decomposition at elevated temperatures (>40°C) .
- Light/Heat Exposure : Store in amber vials at ≤25°C to prevent photodegradation or thermal breakdown .
- Reactivity : Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent exothermic reactions .
Q. How does the steric bulk of the tert-butyl group affect reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric Hindrance : The tert-butyl group reduces accessibility to the carbamate’s electrophilic carbonyl carbon, slowing nucleophilic attack. Kinetic studies using bulky nucleophiles (e.g., tert-butoxide) show reduced reaction rates compared to less hindered analogs .
- Computational Modeling : Molecular dynamics simulations reveal increased activation energy for reactions requiring planar transition states (e.g., SN2 mechanisms) .
Q. What purification strategies optimize yield and purity for this compound?
- Methodological Answer :
- Recrystallization : Use hexane/ethyl acetate mixtures to isolate crystalline products with >95% purity .
- Chromatography : Employ silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate carbamate derivatives from Boc-protected byproducts .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
